molecular formula C26H16BrClN4OS B11930424 Disarib

Disarib

货号: B11930424
分子量: 547.9 g/mol
InChI 键: XGKHRPXTCRZBFB-ZHZULCJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Disarib is a small molecule inhibitor specifically developed to target the antiapoptotic protein BCL2. BCL2 is highly upregulated in many cancers, making it an ideal target for cancer therapy. This compound disrupts the interaction between BCL2 and BAK, thereby activating intrinsic apoptotic pathways in cancer cells while sparing normal cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Disarib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, purification systems, and quality control measures to meet pharmaceutical standards .

化学反应分析

Types of Reactions

Disarib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

科学研究应用

Disarib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool to study the interactions and functions of BCL2 in various chemical environments.

    Biology: Helps in understanding the role of BCL2 in cellular processes and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress BCL2, such as triple-negative breast cancer and leukemia.

作用机制

Disarib exerts its effects by specifically disrupting the interaction between BCL2 and BAK. This disruption activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. This compound binds predominantly to the BH1 domain of BCL2, sparing other proapoptotic binding partners such as BAX, PUMA, and BIM .

相似化合物的比较

Disarib is unique compared to other BCL2 inhibitors due to its specific binding to the BH1 domain of BCL2. Similar compounds include:

This compound’s specificity for the BCL2-BAK interaction and its ability to spare other proapoptotic partners make it a promising candidate for targeted cancer therapy .

属性

分子式

C26H16BrClN4OS

分子量

547.9 g/mol

IUPAC 名称

(3Z)-3-[[6-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C26H16BrClN4OS/c27-17-9-7-16(8-10-17)24-22(14-20-19-3-1-2-4-21(19)29-25(20)33)32-26(30-24)34-23(31-32)13-15-5-11-18(28)12-6-15/h1-12,14H,13H2,(H,29,33)/b20-14-

InChI 键

XGKHRPXTCRZBFB-ZHZULCJRSA-N

手性 SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)/C(=O)N2

规范 SMILES

C1=CC=C2C(=C1)C(=CC3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)C(=O)N2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。